molecular formula C15H20N4O3S B2753122 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797292-92-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2753122
CAS RN: 1797292-92-2
M. Wt: 336.41
InChI Key: UHRZNEZXAPNOLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, a related compound, N - (4-methyl-3- ( (4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, was synthesized by dissolving it in dry dichloromethane, adding triethylamine, and then adding different sulfonyl chlorides . This might provide some insight into potential synthesis methods for the compound .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many cellular processes, including differentiation, proliferation, and phagocytosis.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK can affect various biochemical pathways. These pathways are primarily involved in cellular processes such as growth, differentiation, migration, and metabolism . The exact pathways affected by this compound would require further investigation.

Result of Action

The inhibition of Tyrosine-protein kinase SYK by this compound could potentially lead to changes in cellular processes such as growth, differentiation, and migration. This could result in various molecular and cellular effects, depending on the specific cell type and the pathways affected .

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-5-6-13(22-4)14(9-11)23(20,21)17-10-12-7-8-16-15(18-12)19(2)3/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRZNEZXAPNOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

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